1-(2-(3-((3-氯吡啶-4-基)氧代)吡咯烷-1-基)-2-氧代乙基)吡咯烷-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

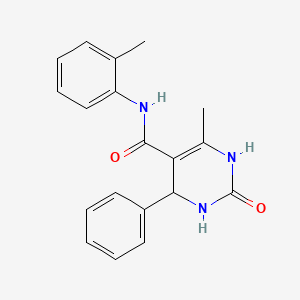

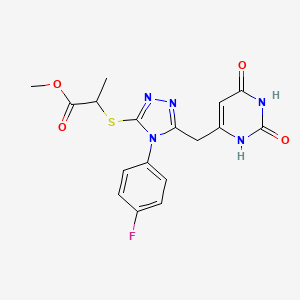

The compound appears to contain a pyrrolidine ring, which is a type of heterocyclic amine with a saturated five-membered ring . It also contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and pyridine rings, the ether linkage connecting them, and the 2-oxoethyl group attached to the pyrrolidine ring. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrolidine and pyridine rings, as well as the ether and 2-oxoethyl groups. The pyridine ring, for example, is known to participate in various chemical reactions due to its aromatic nature and the presence of a nitrogen atom .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine ring could enhance the compound’s water solubility due to its basicity .科学研究应用

螺环化合物的非对称构建

研究人员报告了在手性 N,O-配体/Cu(I) 体系的催化下,偶氮甲亚胺负离子与 5-亚烷基硫代(氧代)唑烷-2,4-二酮进行不对称 1,3-偶极环加成反应,得到产率和对映选择性极佳的螺环吡咯烷-硫代(氧代)唑烷二酮 (Wu‐Lin Yang 等人,2015 年)。这一过程突出了相关化合物在合成结构复杂且生物学相关的分子方面的潜力。

逆转遗忘症活性

已经合成了一系列环状酰亚胺,包括吡咯烷-2,5-二酮的衍生物,并评估了它们在电休克诱导的小鼠中的逆转遗忘症活性。该研究探讨了构效关系,并鉴定了具有显着生物活性的化合物 (D. Butler 等人,1987 年)。

抗氧化活性

吡咯烷-2,5-二酮的曼尼希碱衍生物的计算研究提供了对其有效抗氧化活性的见解。该研究利用振动分析、核磁共振光谱分析和其他计算方法来了解构效关系及其抗氧化作用的分子基础 (M. Boobalan 等人,2014 年)。

氧化反应

4-(对氯)苯基-1,2,4-三唑-3,5-二酮已被有效用作氧化剂,在温和条件下将 1,3,5-三取代吡唑啉转化为吡唑,这表明相关的吡咯烷-2,5-二酮衍生物在有机合成中具有潜在应用 (M. Zolfigol 等人,2006 年)。

未来方向

作用机制

Target of Action

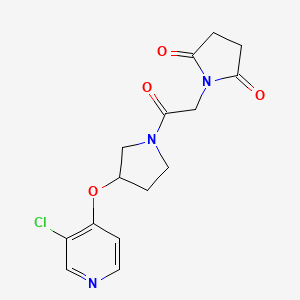

The primary targets of 1-(2-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione are interleukin-6 (IL-6) and vascular cell adhesion molecule-1 (VCAM-1) . These molecules play a crucial role in the immune response and inflammation, making them key targets for the treatment of inflammatory diseases .

Mode of Action

1-(2-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione interacts with its targets, IL-6 and VCAM-1, by regulating their expression . This regulation results in a decrease in the inflammatory response, which can be beneficial in the treatment of various inflammatory diseases .

Biochemical Pathways

Given its targets, it can be inferred that it affects the pathways related to immune response and inflammation .

Result of Action

The molecular and cellular effects of the action of 1-(2-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione involve the regulation of the expression of IL-6 and VCAM-1 . This regulation leads to a decrease in the inflammatory response, which can be beneficial in the treatment of various inflammatory diseases .

属性

IUPAC Name |

1-[2-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O4/c16-11-7-17-5-3-12(11)23-10-4-6-18(8-10)15(22)9-19-13(20)1-2-14(19)21/h3,5,7,10H,1-2,4,6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXOSTNSAFFQMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CN3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzenesulfonamide](/img/structure/B2614363.png)

![Ethyl 4-({[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2614364.png)

![Di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B2614365.png)

![2-(2-(3,5-dimethylisoxazol-4-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2614367.png)

![2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(o-tolyl)acetamide](/img/structure/B2614370.png)

![7-Fluoro-5-oxa-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B2614381.png)

![Methyl 5-ethyl-2-{[(3-oxo-2-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B2614384.png)